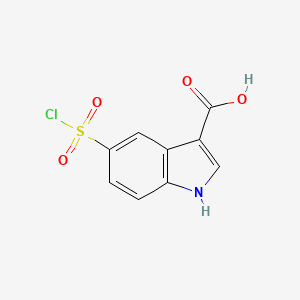

![molecular formula C15H14ClNO4S B580794 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261939-26-7](/img/structure/B580794.png)

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethylsulfamoyl chloride is a chemical compound with the linear formula (CH3)2NSO2Cl . It is widely used in the synthesis of a medicinally important class of compounds, sulfonamides .

Synthesis Analysis

N,N-Dimethylsulfamoyl chloride is used in the synthesis of aminotetralin derived sulfamides as anticancer agents and acetylcholinesterase inhibitors . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines, as in the synthesis of coumaperine .Chemical Reactions Analysis

N,N-Dimethylsulfamoyl chloride can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-MarkovnikovWissenschaftliche Forschungsanwendungen

Esterification and Amidation in Organic Synthesis

A novel and efficient agent for esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines has been developed using dimethylsulfamoyl chloride combined with N,N-dimethylamines. This method allows for the preparation of various carboxylic esters or amides under mild conditions, highlighting the importance of the choice of sulfamoyl chloride and amine for the reactions (Wakasugi et al., 2001; Wakasugi et al., 2003).

Supramolecular Chemistry and Crystal Engineering

In supramolecular chemistry, an amidosulfonate-tagged phosphinobiphenyl has been synthesized from biphenyl-4'-carboxylic acid derivatives. This compound was utilized in aqueous Suzuki–Miyaura cross-coupling reactions, showcasing the potential of biphenyl carboxylic acids in facilitating organic transformations in water (Schulz et al., 2015). Additionally, novel biphenyl 4-carboxylic acid derivatives have been prepared, illustrating their utility in the synthesis of complex organic molecules (Patel et al., 2009).

Materials Science and Coordination Chemistry

The synthesis and characterization of coordination polymers involving asymmetric biphenyl-3,2',5'-tricarboxylate have been reported, demonstrating the versatility of biphenyl carboxylic acids in constructing coordination networks with unique properties (Zhao et al., 2014). These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies.

Wirkmechanismus

Mode of Action

The presence of the sulfamoyl group could potentially enable the compound to act as a hydrogen bond donor or acceptor .

Pharmacokinetics

The presence of the carboxylic acid group may influence its solubility and absorption, while the chloro and sulfamoyl groups could impact its metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its interactions with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .

Eigenschaften

IUPAC Name |

2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDYYKXRFEKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692275 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1261939-26-7 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)